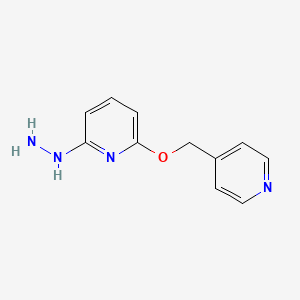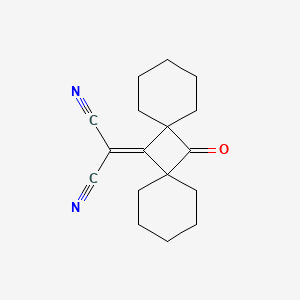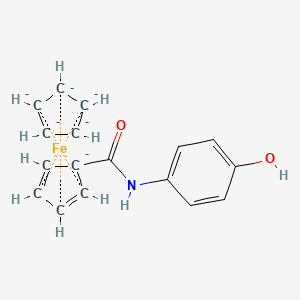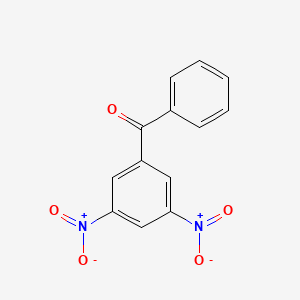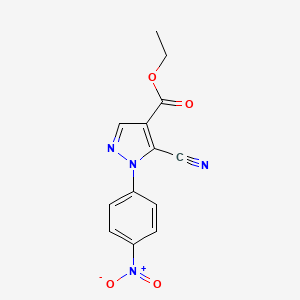
2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative. This compound is known for its potent anti-inflammatory and immunosuppressive properties, making it valuable in medical and scientific research.
Méthodes De Préparation
The synthesis of 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione (prednisolone). The synthetic route includes:
Acetylation: of the 21-hydroxy group.
Sulfonylation: of the 11-hydroxy group followed by elimination to form a 9(11)-double bond.
Acetylation: of the 17alpha-hydroxy and 3-keto groups.
Fluorination: at the 6beta position.
Hydrolysis: to remove the 3-acetyl group.
Epoxidation: of the 9(11)-double bond followed by fluorohydrin formation to introduce the 11beta-hydroxy and 9alpha-fluoro groups.
Dehydrogenation: to form the 1-double bond.
Analyse Des Réactions Chimiques
2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the 11beta-hydroxy group, converting it to a keto group.
Reduction: The 3-keto group can be reduced to a hydroxyl group.
Substitution: The bromine atom at the 2-position can be substituted with other nucleophiles.
Hydrolysis: The acetate group at the 21-position can be hydrolyzed to yield the free hydroxyl group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: It serves as a model system for studying steroidal reactions and mechanisms.
Biology: It is used to investigate the effects of corticosteroids on cellular processes.
Medicine: Its anti-inflammatory properties make it useful in developing treatments for conditions like dermatitis and eczema.
Industry: It is used in the synthesis of other corticosteroid derivatives for pharmaceutical applications.
Mécanisme D'action
The mechanism of action of 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The compound inhibits the production of pro-inflammatory cytokines and promotes the expression of anti-inflammatory proteins .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Betamethasone: Another corticosteroid with similar anti-inflammatory properties but different fluorination and methylation patterns.
Dexamethasone: A widely used corticosteroid with a different substitution pattern at the 16-position.
Prednisolone: The parent compound from which 2-Bromo-6beta,9-difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 21-acetate is synthesized.
The uniqueness of this compound lies in its specific bromination and fluorination, which enhance its potency and specificity in binding to glucocorticoid receptors.
Propriétés
Numéro CAS |
57781-23-4 |
|---|---|
Formule moléculaire |
C23H27BrF2O6 |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
[2-[(6R,8S,9R,10S,11S,13S,14S,17R)-2-bromo-6,9-difluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H27BrF2O6/c1-11(27)32-10-19(30)22(31)5-4-12-13-6-16(25)14-7-17(28)15(24)8-21(14,3)23(13,26)18(29)9-20(12,22)2/h7-8,12-13,16,18,29,31H,4-6,9-10H2,1-3H3/t12-,13-,16+,18-,20-,21-,22-,23-/m0/s1 |
Clé InChI |
IZAIDEPSSMAJPO-BGHJQIAUSA-N |
SMILES isomérique |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@H](C4=CC(=O)C(=C[C@@]43C)Br)F)F)O)C)O |
SMILES canonique |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C(=CC43C)Br)F)F)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


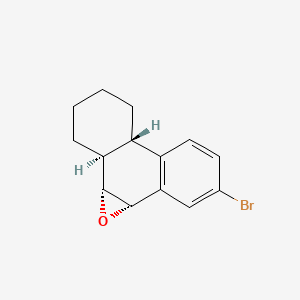

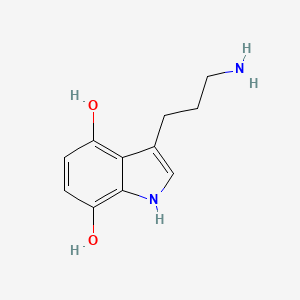
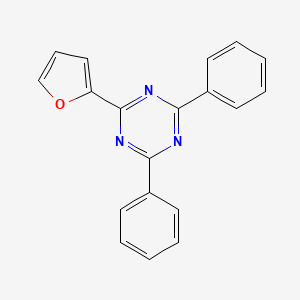

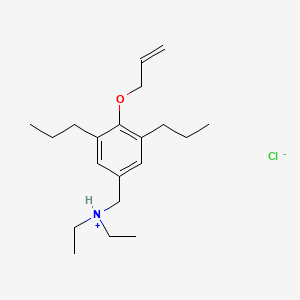


![Acetic acid, [(butylthioxostannyl)thio]-, 2-ethylhexyl ester](/img/structure/B13755280.png)
